molecular formula C24H22O B14505707 Ether, bis(2-naphthylethyl) CAS No. 63918-93-4

Ether, bis(2-naphthylethyl)

Cat. No.: B14505707
CAS No.: 63918-93-4
M. Wt: 326.4 g/mol
InChI Key: UAQFADWTDBIBBZ-UHFFFAOYSA-N
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Description

Contemporary Significance of Aryl Ether Compounds in Chemical Research

Aryl ethers are a class of organic compounds featuring an oxygen atom connected to at least one aryl group. libretexts.org This structural motif is prevalent in a wide array of natural products, pharmaceuticals, and advanced materials. students-hub.com The synthesis of aryl ethers is a fundamental topic in organic chemistry, with methods like the Williamson ether synthesis being a cornerstone for their preparation. wikipedia.org This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org The versatility of aryl ethers stems from the electronic properties conferred by the aromatic ring and the stability of the ether linkage, making them valuable intermediates and target molecules in various chemical endeavors. students-hub.comchemistnotes.com

Strategic Importance of Naphthalene-Based Molecular Frameworks

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a crucial building block in the design of functional organic molecules and materials. nih.gov Its extended π-system, compared to benzene, imparts unique photophysical and electronic properties. osha.gov Naphthalene derivatives are integral to the development of dyes, pigments, and advanced materials such as metal-organic frameworks (MOFs). osha.govbohrium.com The incorporation of naphthalene units into larger molecular architectures can influence properties like thermal stability and molecular recognition capabilities. libretexts.org The rigid and planar nature of the naphthalene core makes it an attractive component for creating well-defined three-dimensional structures. nih.gov

Positional Isomerism and Structural Considerations in Bis(2-naphthylethyl) Ether Chemistry

Positional isomerism plays a pivotal role in determining the properties and reactivity of naphthalene derivatives. Monosubstituted naphthalenes can exist as two possible isomers: the 1-substituted (alpha) and the 2-substituted (beta) isomers. This difference in substitution patterns can lead to significant variations in the chemical and physical properties of the resulting molecules. chemicalbook.com

Below is a table summarizing the basic properties of Bis(2-naphthylethyl) Ether:

PropertyValue
CAS Number 63918-93-4 chemicalbook.com
Molecular Formula C24H22O chemicalbook.com
Molecular Weight 326.43 g/mol chemicalbook.com
Common Synonyms Bis[2-(2-naphtyl)ethyl] ether, Naphthalene, 2,2'-(oxydi-2,1-ethanediyl)bis- (9CI) chemicalbook.com

A plausible synthetic route for bis(2-naphthylethyl) ether is the Williamson ether synthesis. This would likely involve the reaction of the sodium salt of 2-naphthalene-ethanol with 2-(2-bromoethyl)naphthalene. Alternatively, the acid-catalyzed dehydration of two molecules of 2-naphthalene-ethanol could also yield the desired ether. masterorganicchemistry.comyoutube.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63918-93-4

Molecular Formula

C24H22O

Molecular Weight

326.4 g/mol

IUPAC Name

2-[2-(2-naphthalen-2-ylethoxy)ethyl]naphthalene

InChI

InChI=1S/C24H22O/c1-3-7-23-17-19(9-11-21(23)5-1)13-15-25-16-14-20-10-12-22-6-2-4-8-24(22)18-20/h1-12,17-18H,13-16H2

InChI Key

UAQFADWTDBIBBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCOCCC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Sophisticated Synthetic Methodologies for Bis 2 Naphthylethyl Ether and Analogous Naphthyl Ethers

Modern Adaptations of Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, traditionally involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org While effective for simple ethers, its application to complex aryl-alkyl ethers can be limited. Modern adaptations have sought to broaden its scope, improve its efficiency, and enhance its environmental credentials by employing catalytic systems and alternative alkylating agents. acs.orgsemanticscholar.org

The Catalytic Williamson Ether Synthesis (CWES) represents a significant advancement, particularly for the industrial production of alkyl aryl ethers. acs.orgresearchgate.net This approach transforms the classic stoichiometric reaction into a catalytic cycle, often utilizing alkali metal salts as catalysts. In a potential synthesis of a naphthyl ether, 2-naphthol (B1666908) would be converted to its corresponding alkali metal naphthoxide. The CWES process is particularly well-suited for producing important industrial compounds like anisole (B1667542) and neroline (2-methoxynaphthalene), demonstrating its applicability to naphthyl ether synthesis. acs.orgresearchgate.net The catalytic cycle minimizes the production of salt byproducts, aligning with the principles of green chemistry. acs.org

A key innovation in modern Williamson synthesis is the use of weak, less toxic alkylating agents, such as alcohols or carboxylic acid esters, in place of reactive alkyl halides. acs.orgsemanticscholar.org To overcome the low reactivity of these agents, the reactions are conducted at very high temperatures, often exceeding 300°C. wikipedia.orgacs.orgresearchgate.net At these elevated temperatures, the alkylating power of agents like methyl benzoate (B1203000) or methanol (B129727) increases dramatically, allowing them to effectively alkylate phenolates. acs.orgresearchgate.net For example, the synthesis of anisole has been achieved by reacting phenol (B47542) and methanol at 320°C with catalytic amounts of alkali metal benzoate and phenolate. acs.orgresearchgate.net This high-temperature, catalytic method has achieved selectivity values up to 99% for certain alkyl aryl ethers and is especially suitable for aromatic ethers. acs.org This strategy could theoretically be adapted for synthesizing bis(2-naphthylethyl) ether by reacting two equivalents of 2-(2-naphthyl)ethanol, though this would represent a novel application of the methodology.

Table 1. Comparison of Williamson Ether Synthesis Adaptations for Aryl Ether Production
MethodKey FeaturesTypical Alkylating AgentTypical ConditionsAdvantagesReference
Classical WilliamsonStoichiometric reaction of alkoxide/phenoxide with alkyl halide.Alkyl halides (e.g., CH₃I)Moderate temperaturesWell-established, versatile wikipedia.org
Catalytic (CWES)Catalytic use of alkali metal salts.Alcohols, Carboxylic EstersHigh temperatures (>300°C)"Green" (low salt waste), high selectivity, industrially scalable acs.orgresearchgate.net

Transition-Metal Catalyzed Etherification Processes

Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including the C-O bonds in ethers. Copper- and palladium-based systems are particularly prominent, offering pathways to synthesize aryl ethers under conditions that are often milder than classical methods. rsc.org

Copper-catalyzed cross-coupling reactions are a powerful tool for forming alkyl-aryl ether bonds from aryl halides and alcohols. organic-chemistry.org The effectiveness of these reactions is often dependent on the use of specific ligands that facilitate the catalytic cycle. For instance, oxalic diamides have been identified as powerful ligands for the coupling of aryl chlorides and bromides with alcohols. organic-chemistry.org In some cases, a ligand-free system has been developed, where the use of lithium tert-butoxide as a base is key to achieving high yields, and the alcohol reactant can serve as the solvent. organic-chemistry.org This ligand-free protocol is advantageous for large-scale synthesis due to its simplicity and lower cost. organic-chemistry.org The choice of copper salt (e.g., CuI, CuBr, Cu(OAc)₂) does not appear to significantly impact reaction efficiency. organic-chemistry.org

Table 2. Selected Copper-Catalyzed Systems for Alkyl-Aryl Ether Synthesis
CatalystLigandBaseAryl SubstrateKey FeaturesReference
CuIOxalic DiamidesNot specifiedAryl Chlorides/BromidesEffective for challenging aryl chlorides. organic-chemistry.org
CuI3,4,7,8-tetramethyl-1,10-phenanthrolineNot specifiedAryl Iodides/BromidesRelatively mild conditions, wide functional group tolerance. organic-chemistry.org
CuI, CuBr, or Cu(OAc)₂None (Ligand-free)LiOt-BuAryl Iodides/BromidesSimple, cost-effective, alcohol can be used as solvent. organic-chemistry.org
CuIN,N-dimethylglycineNot specifiedAryl IodidesEffective for Ullmann-type coupling with aliphatic alcohols. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig aminations for C-N bonds, have been successfully extended to C-O bond formation for ether synthesis. rsc.orggoogle.com These methods are renowned for their broad substrate scope and tolerance of numerous functional groups, often proceeding under mild conditions. nih.gov The success of these reactions hinges on the use of sophisticated, bulky, and electron-rich phosphine (B1218219) ligands. For example, a bulky di-1-adamantyl-substituted bipyrazolylphosphine ligand has been used to couple various aryl bromides and chlorides with primary alcohols in high yield. organic-chemistry.org Similarly, air-stable dialkylphosphinobiphenyl ligands and palladacycle precatalysts have enabled the synthesis of aryl ethers from unactivated aryl halides. organic-chemistry.orgnih.gov These reactions provide a direct and versatile route to complex ethers that may be difficult to access through other methods. rsc.org

The Ullmann condensation, first reported in 1903, is the classic copper-catalyzed method for creating diaryl ethers from an aryl halide and a phenol. beilstein-journals.org While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern variations have significantly improved its utility. The addition of chelating ligands, such as N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione, can accelerate the reaction, allowing it to proceed at more moderate temperatures (90–110°C). organic-chemistry.orgbeilstein-journals.orgresearchgate.net

The Chan-Lam-Evans coupling offers an alternative copper-catalyzed approach that utilizes arylboronic acids instead of aryl halides. rsc.orgorganic-chemistry.org This reaction involves the oxidative coupling of an arylboronic acid with an O-H containing compound, such as an alcohol or phenol. organic-chemistry.org A significant advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is tolerant of air and moisture, making it experimentally convenient. organic-chemistry.org The reaction is typically promoted by a stoichiometric or catalytic amount of a copper(II) salt, such as copper(II) acetate. organic-chemistry.org These coupling strategies provide complementary methods to palladium-catalyzed reactions for the synthesis of naphthyl ethers.

Advanced Metal-Free Etherification Techniques

Modern organic synthesis has seen a significant shift towards the development of metal-free reactions to avoid the cost, toxicity, and challenging removal of metal catalysts. In the context of ether synthesis, several powerful techniques have emerged that rely on activation with specialized reagents.

A prominent example of an oxidation-reduction condensation reaction for the formation of ethers is the Mitsunobu reaction. organic-chemistry.orgwikipedia.orgmissouri.edu This reaction facilitates the coupling of an alcohol with a nucleophile, which can be a phenol, using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgbdmaee.net

The reaction mechanism is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, generating a betaine (B1666868) intermediate. bdmaee.net This intermediate then deprotonates the phenol, forming a phenoxide ion pair. The alcohol is subsequently activated by the phosphonium (B103445) species, converting the hydroxyl group into a good leaving group. Finally, the phenoxide attacks the activated alcohol in an Sₙ2 fashion, leading to the formation of the desired aryl ether and triphenylphosphine oxide as a byproduct. missouri.edu The formation of the highly stable triphenylphosphine oxide is a key thermodynamic driving force for the reaction. bdmaee.net

The Mitsunobu reaction is known for its mild conditions and broad substrate scope. nih.gov It is particularly valuable for the synthesis of sterically hindered ethers that are challenging to prepare using traditional methods. Both primary and secondary alcohols are suitable substrates for this reaction. organic-chemistry.org

Table 1: Examples of Aryl Ether Synthesis using the Mitsunobu Reaction

Note: Specific yield data can vary significantly based on reaction conditions and the specific substrates used. "Good" and "Moderate" are qualitative descriptors based on typical outcomes reported in the literature.

In recent years, novel reagents have been developed to mediate the direct coupling of phenols and alcohols. One such reagent is PhenoFluor. While primarily known as a deoxyfluorinating agent, PhenoFluor has been successfully applied to the formation of alkyl aryl ether bonds. nih.govnih.gov This reaction offers a distinct reactivity profile compared to conventional etherification methods. nih.gov

The PhenoFluor-mediated etherification couples primary and secondary alcohols with phenols. nih.gov The reaction demonstrates a broad substrate scope and tolerates a variety of functional groups that can be problematic in other ether synthesis methodologies, such as aldehydes and ketones. nih.gov A preliminary mechanistic investigation suggests that the reaction pathway is different from that of the Mitsunobu reaction. nih.gov An ¹⁸O labeling experiment has shown that the oxygen atom in the resulting ether originates from the phenol. nih.gov

The proposed mechanism for this transformation involves the activation of the alcohol by PhenoFluor. It is speculated that phenolates can act as nucleophiles, displacing the activated hydroxyl group to form the ether. sci-hub.ru This method has been shown to be effective for the synthesis of ethers that are challenging to obtain through Mitsunobu reactions. sci-hub.ru

Table 2: Examples of PhenoFluor-Mediated Etherification

Data sourced from related studies on PhenoFluor-mediated ether bond formation. nih.govsci-hub.ru

Directed Synthesis and Regiochemical Control in Naphthyl Ether Formation

The naphthalene (B1677914) ring system presents a unique challenge in terms of regioselectivity due to the non-equivalence of its positions. The α-positions (1, 4, 5, 8) are generally more reactive in electrophilic substitutions than the β-positions (2, 3, 6, 7). Achieving regiochemical control in the synthesis of naphthyl ethers is therefore of paramount importance.

A classic method for synthesizing naphthyl ethers is the Williamson ether synthesis, which involves the reaction of a naphthoxide with an alkyl halide. echemi.comchegg.com The regioselectivity of this reaction is primarily determined by the position of the hydroxyl group on the starting naphthol. For example, using 2-naphthol will selectively produce 2-alkoxynaphthalenes. However, a competing reaction, C-alkylation, can occur, leading to the formation of a carbon-carbon bond instead of an ether linkage. The solvent has been shown to play a crucial role in the regioselectivity, influencing the relative rates of O-alkylation versus C-alkylation. rsc.org

In electrophilic aromatic substitution reactions on substituted naphthalenes, the existing substituent directs the position of the incoming electrophile. Electron-donating groups, such as hydroxyl or alkoxy groups, are activating and typically direct ortho- and para- to their position. organicchemistrytutor.comwikipedia.org However, in the naphthalene system, the directing effects are more complex. A substituent at the 1-position will generally direct an incoming electrophile to the 4- and 5-positions, while a substituent at the 2-position tends to direct to the 1- and 6-positions. researchgate.net Understanding these directing effects is crucial for the multi-step synthesis of complex, polysubstituted naphthyl ethers, allowing for the strategic introduction of functional groups to achieve the desired regiochemistry. For instance, in a Friedel-Crafts alkylation of beta-naphthol, regioselective α-alkylation can be achieved under acidic conditions. rsc.org

Table 3: Regiochemical Considerations in Naphthyl Ether Synthesis

Elucidation of Reaction Mechanisms and Transformations

Mechanistic Studies of Ether Cleavage Reactions

Due to their general stability, ethers require strong reagents or specific conditions to undergo cleavage of the carbon-oxygen bond. wikipedia.orglibretexts.org The reaction pathway is highly dependent on the nature of the ether's substituents and the reagents employed. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

Acid-catalyzed cleavage is the most common reaction of ethers, typically proceeding with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com Following this activation step, a nucleophilic substitution reaction occurs.

For Ether, bis(2-naphthylethyl), the carbons directly attached to the ether oxygen are primary. Consequently, the cleavage is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com In this pathway, a halide ion (e.g., Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom, which in this symmetrical ether is either of the two primary carbons adjacent to the oxygen. libretexts.orgmasterorganicchemistry.com This concerted step involves the simultaneous formation of a carbon-halide bond and the breaking of the carbon-oxygen bond, resulting in the formation of 2-(2-haloethyl)naphthalene and 2-(2-naphthyl)ethanol. If an excess of the hydrohalic acid is used, the alcohol product can be further converted into a second molecule of the alkyl halide. libretexts.orgchemistrysteps.com

A unimolecular nucleophilic substitution (SN1) pathway is generally disfavored for this compound. The SN1 mechanism involves the formation of a carbocation intermediate after the departure of the leaving group. wikipedia.orgchemistrysteps.com This pathway is typically observed for ethers with tertiary, benzylic, or allylic substituents that can stabilize the positive charge of the carbocation intermediate. libretexts.orglibretexts.orgmasterorganicchemistry.com Since Ether, bis(2-naphthylethyl) would need to form a highly unstable primary carbocation, the SN1 mechanism is not a viable route for its cleavage under standard acidic conditions.

Table 1: Comparison of SN1 and SN2 Pathways for Ether Cleavage
FactorSN1 MechanismSN2 MechanismRelevance to Ether, bis(2-naphthylethyl)
Substrate StructureFavored by tertiary, benzylic, or allylic carbons that form stable carbocations.Favored by methyl or primary carbons with low steric hindrance. libretexts.orglibretexts.orgmasterorganicchemistry.comThe primary carbons adjacent to the ether oxygen strongly favor the SN2 pathway.
Reaction IntermediateCarbocation.Pentacoordinate transition state.A high-energy primary carbocation intermediate makes the SN1 pathway unlikely.
NucleophileDoes not require a strong nucleophile.Requires a good nucleophile (e.g., I⁻, Br⁻).Strong nucleophilic halides (I⁻, Br⁻) are used, consistent with the SN2 mechanism.
StereochemistryRacemization if a stereocenter is present.Inversion of configuration at a stereocenter. masterorganicchemistry.comNot applicable as the reacting carbons are not chiral centers.

While nucleophilic substitution is the dominant pathway for acid-catalyzed cleavage, other mechanisms can operate under specific conditions. An E1 (elimination, unimolecular) mechanism can compete with the SN1 reaction, particularly when the substrate has a tertiary alkyl group and a strong acid with a poorly nucleophilic conjugate base is used. libretexts.orglibretexts.org This leads to the formation of an alkene. For Ether, bis(2-naphthylethyl), the primary nature of the alkyl groups makes the E1 pathway highly improbable as it also relies on the formation of a carbocation intermediate.

Radical mechanisms for ether cleavage are less common but can be initiated under specific conditions, such as high temperatures or in the presence of radical initiators. For instance, the industrial preparation of some organolithium reagents involves a radical pathway. wikipedia.org However, in the context of standard laboratory cleavage reactions for ethers like bis(2-naphthylethyl) ether, radical mechanisms are not typically observed.

Ethers can also be cleaved by strongly basic agents, such as organolithium compounds (e.g., n-butyllithium). wikipedia.orgscispace.com This type of cleavage is particularly effective for cyclic ethers but can also occur with acyclic ethers. wikipedia.org The mechanism differs significantly from acid-catalyzed cleavage. It typically begins with the deprotonation of a proton on the carbon atom alpha (α) to the ether oxygen. wikipedia.org The resulting carbanion can then induce the decomposition of the ether into an alkene and an alkoxide. For an acyclic ether, the process may involve the elimination of a hydride from the beta (β) position, forming an olefinic ether, which is then attacked by the hydride to release the alkoxide. wikipedia.org

Selective Functionalization of Naphthyl Moieties

Beyond cleavage reactions, the large, electron-rich naphthyl rings of Ether, bis(2-naphthylethyl) offer sites for selective functionalization. Modern synthetic methods, particularly those involving carbon-hydrogen (C-H) bond activation, provide powerful tools for modifying such aromatic systems directly. tcichemicals.comscielo.br

C-H bond activation is a strategy that allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, bypassing the need for pre-functionalized starting materials. tcichemicals.com This approach is often catalyzed by transition metals like palladium, rhodium, or ruthenium. tcichemicals.com In the context of Ether, bis(2-naphthylethyl), the ether functionality itself can serve as a weakly coordinating directing group. nih.gov The oxygen atom can coordinate to the metal center, delivering the catalyst to a specific C-H bond on the naphthyl ring and facilitating its cleavage and subsequent functionalization. scielo.brnih.gov

Table 2: Overview of C-H Activation Methodologies
MethodologyTypical CatalystKey FeaturePotential Application
Directed C-H ActivationPalladium (Pd), Rhodium (Rh), Ruthenium (Ru)A directing group on the substrate guides the catalyst to a specific C-H bond. scielo.brFunctionalization of the naphthyl ring at positions ortho to the directing group.
Weak Coordination-Directed C-H ActivationPalladium (Pd) with specific ligands (e.g., MPAA) nih.govUtilizes weakly coordinating functional groups, like ethers, to direct the reaction. nih.govSelective olefination or arylation of the naphthyl moiety.
Non-Directed C-H ActivationVarious transition metalsFunctionalization is governed by the inherent electronic or steric properties of the substrate.Less selective; may lead to mixtures of isomers.

The regioselectivity of C-H functionalization on the naphthalene (B1677914) skeleton is a significant challenge due to the multiple available C-H bonds. For a 2-substituted naphthalene like the moieties in Ether, bis(2-naphthylethyl), the primary sites for functionalization are the C1 and C3 positions (ortho to the substituent) and the C8 position (the peri-position).

The use of a directing group is key to controlling the regioselectivity. The ether side chain can direct a metal catalyst to either the C1 or C3 position. The outcome often depends on the size of the metallacycle intermediate formed during the C-H activation step. Formation of a more stable five- or six-membered ring intermediate is typically favored. Functionalization at the more sterically accessible C3 position is common.

Achieving functionalization at the C8 (peri) position is also possible and is an active area of research in naphthalene chemistry. nih.gov This transformation usually requires specific directing groups and catalytic systems that favor the formation of a six-membered metallacycle incorporating the C8-H bond. While the ethyl ether side chain in Ether, bis(2-naphthylethyl) may not be optimally positioned to direct peri-functionalization, modification of the ligand on the metal catalyst could potentially steer the reaction toward this position.

Carbon-Hydrogen (C-H) Bond Activation Methodologies

Photochemical Reactivity of Naphthyl Ether Derivatives

The presence of the naphthalene chromophore in Ether, bis(2-naphthylethyl) makes it susceptible to photochemical reactions.

Upon absorption of UV light, the naphthalene moiety is excited to a singlet state, which can then undergo intersystem crossing to a triplet state. These excited states can participate in various photochemical reactions. In the presence of a photosensitizer, energy transfer can occur to populate the triplet state of the naphthyl ether.

The excited state of the naphthyl ether can undergo electron transfer to an electron acceptor, leading to the formation of a radical cation. The reactivity of this radical cation will depend on the reaction conditions, but it can lead to a variety of subsequent reactions, including dimerization, cyclization, or reaction with nucleophiles.

The photodegradation of naphthalene and its alkylated derivatives has been studied in aqueous environments. researchgate.net These studies indicate that photodegradation proceeds via pseudo-first-order kinetics and leads to the formation of various oxygenated products, such as alcohols, aldehydes, ketones, and quinones. researchgate.net For Ether, bis(2-naphthylethyl), photodegradation could be initiated by excitation of the naphthalene ring, followed by reaction with oxygen or other reactive species in the environment. Potential degradation pathways could involve oxidation of the naphthalene ring or cleavage of the ether linkage. The photodegradation of dialkyl ethers has also been investigated, with initial oxidation often occurring at the α-carbon position.

Electrocatalytic Transformations Involving Naphthols and Naphthyl Ethers

Electrocatalysis offers an alternative to chemical oxidants and reductants for promoting chemical transformations. The electrochemical oxidation of naphthols and their ether derivatives has been a subject of interest.

The electrocatalytic oxidative coupling of 2-naphthol (B1666908) and 2-methoxynaphthalene has been demonstrated on a TEMPO-modified graphite felt electrode. snnu.edu.cn This process leads to the formation of binaphthyl dimers with high enantioselectivity in the presence of a chiral base. snnu.edu.cn While this reaction involves the coupling of two separate molecules, it highlights the potential for electrochemical activation of the naphthalene ring in naphthyl ethers.

Direct electrochemical oxidation of Ether, bis(2-naphthylethyl) could potentially lead to the formation of radical cations, similar to the photochemical process. These radical cations could then undergo coupling reactions or react with nucleophiles present in the reaction medium. Electrochemical oxidation-induced etherification via C(sp³)-H/O-H cross-coupling has been developed, suggesting that the benzylic C-H bonds in Ether, bis(2-naphthylethyl) could be susceptible to electrochemical functionalization.

Advanced Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of Ether, bis(2-naphthylethyl) in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus. The symmetry of the molecule simplifies the spectra, as the two naphthylethyl moieties are chemically equivalent.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct regions corresponding to the aromatic naphthalene (B1677914) protons and the aliphatic ethyl bridge protons. The protons on the carbons adjacent to the ether oxygen are deshielded and thus shifted downfield, typically appearing in the 3.4-4.5 ppm range. libretexts.orglibretexts.org The protons of the naphthalene ring system are expected to resonate in the aromatic region, generally between 7.0 and 8.0 ppm, with their exact shifts and multiplicities determined by their position on the ring and the coupling with neighboring protons.

¹³C NMR Spectroscopy: In the carbon NMR spectrum, the carbon atoms of the ethyl bridge directly bonded to the ether oxygen are characteristically found in the 50-80 ppm range. libretexts.org The carbons of the naphthalene rings appear further downfield in the aromatic region, typically from 110 to 140 ppm. The specific chemical shifts allow for the differentiation of the quaternary carbons from the protonated carbons within the aromatic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ether, bis(2-naphthylethyl)

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Naphthyl-CH₂~3.0~35
O-CH₂~3.7~70
Aromatic C-H7.2 - 7.9125 - 129
Aromatic Quaternary C-131 - 134

To unambiguously assign the signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. emerypharma.com These techniques reveal correlations between nuclei, mapping out the bonding framework of the molecule. weebly.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For Ether, bis(2-naphthylethyl), COSY spectra would show correlations between the adjacent protons within the ethyl bridge (-CH₂-CH₂-). It would also reveal the coupling network among the protons on each naphthalene ring, helping to assign their specific positions. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to. researchgate.net This is crucial for definitively assigning the ¹³C signals based on the already-assigned ¹H signals. For instance, it would link the proton signal at ~3.7 ppm to the carbon signal at ~70 ppm, confirming their assignment to the O-CH₂ group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two or three bonds). researchgate.net This technique is invaluable for establishing the connectivity between different fragments of the molecule. For example, HMBC would show correlations from the O-CH₂ protons to the adjacent Naphthyl-CH₂ carbon, and from the Naphthyl-CH₂ protons to the carbons of the naphthalene ring, thereby confirming the link between the ethyl bridge and the aromatic system.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

IR spectroscopy is particularly useful for identifying the key functional groups in Ether, bis(2-naphthylethyl). The most characteristic absorption is the C-O-C stretching vibration of the ether linkage, which gives rise to a strong, distinct band typically in the 1050-1150 cm⁻¹ region. libretexts.org Other significant absorptions include:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium to strong bands appearing just below 3000 cm⁻¹.

Aromatic C=C Stretching: Several medium to weak bands in the 1400-1600 cm⁻¹ region, characteristic of the naphthalene ring system.

C-H Bending Vibrations: Found in the fingerprint region (below 1500 cm⁻¹), which provide a unique pattern for the molecule.

Table 2: Characteristic IR Absorption Bands for Ether, bis(2-naphthylethyl)

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1500 - 1600Medium-Weak
C-O-C Asymmetric Stretch1050 - 1150Strong

Raman spectroscopy serves as a valuable complement to IR spectroscopy. libretexts.org While IR is sensitive to polar bonds, Raman spectroscopy provides strong signals for nonpolar, symmetric bonds and aromatic systems. For Ether, bis(2-naphthylethyl), Raman spectroscopy would be particularly effective for characterizing:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the naphthalene rings, which often give rise to strong and sharp Raman bands (e.g., around 1000 cm⁻¹ and 1600 cm⁻¹), providing a clear fingerprint of the aromatic system. spectroscopyonline.com

C-C Backbone Stretching: Vibrations of the carbon skeleton in the ethyl chains.

The combination of IR and Raman spectra offers a more complete vibrational profile of the molecule, aiding in its unambiguous identification and characterization.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence emission, provides insights into the electronic structure of the molecule, dominated by the naphthalene chromophores. The ether linkage itself does not absorb UV-Vis light. sigmaaldrich.com

The UV-Vis absorption spectrum is expected to be characteristic of a substituted naphthalene, which exhibits strong absorptions due to π→π* electronic transitions within the aromatic rings. Typically, naphthalenes show a complex pattern of absorption bands, with strong peaks below 250 nm and a series of weaker, structured bands between 250 and 320 nm.

Given the presence of two naphthalene fluorophores, the compound is expected to be fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule would exhibit fluorescence emission at a longer wavelength. The emission spectrum's shape and maximum wavelength (λ_em) are sensitive to the molecular structure and the solvent environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For Ether, bis(2-naphthylethyl), the absorption of UV light is dominated by the naphthyl groups, which act as chromophores. The naphthalene ring system contains a conjugated pi-electron system, which gives rise to characteristic π → π* transitions.

While specific experimental UV-Vis absorption data for Ether, bis(2-naphthylethyl) is not detailed in the available literature, the spectrum is expected to be similar to other naphthalene derivatives. Typically, naphthalene exhibits strong absorption bands in the UV region, often below 300 nm. The presence of two naphthyl chromophores in the molecule may lead to a high molar absorptivity. The electronic transitions involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which are primarily located on the naphthyl rings.

Table 1: Expected Electronic Transitions for Naphthyl Chromophores

Transition Type Involved Orbitals Expected Wavelength Region

Note: This table is based on the general properties of the naphthalene chromophore; specific values for Ether, bis(2-naphthylethyl) are not available in the cited sources.

Photoluminescence Quantum Yield Determination

Photoluminescence quantum yield (PLQY) is a critical measure of a molecule's fluorescence efficiency, defined as the ratio of photons emitted to photons absorbed. For fluorescent compounds like those containing naphthyl moieties, determining the PLQY is essential for understanding the de-excitation pathways of the excited electronic state. The process competes with non-radiative decay mechanisms such as internal conversion and intersystem crossing.

The determination of PLQY typically involves comparing the integrated emission spectrum of the sample to that of a well-characterized standard with a known quantum yield, under identical experimental conditions. Although a specific PLQY value for Ether, bis(2-naphthylethyl) has not been reported, compounds with multiple aromatic units can exhibit varied efficiencies depending on their structure and environment. The flexibility of the ethyl ether linkage could influence the quantum yield by allowing molecular vibrations and rotations that may promote non-radiative decay pathways.

Circularly Polarized Luminescence (CPL) Studies

Circularly Polarized Luminescence (CPL) spectroscopy measures the differential emission of left and right circularly polarized light from a chiral luminophore. This technique provides valuable information about the stereochemistry of the excited state. For Ether, bis(2-naphthylethyl) to be CPL-active, it must be chiral, which would be the case if it exists as stable enantiomers.

The CPL activity is quantified by the luminescence dissymmetry factor (g_lum), defined as g_lum = 2 * (I_L - I_R) / (I_L + I_R), where I_L and I_R are the intensities of left and right circularly polarized emission, respectively. Studies on other chiral molecules containing binaphthyl groups have shown that the spatial arrangement and dihedral angle between the naphthyl units are crucial in determining the sign and magnitude of the CPL signal. researchgate.netnih.gov For chiral Ether, bis(2-naphthylethyl), the exciton (B1674681) coupling between the two naphthyl chromophores in the excited state would be expected to produce a distinct CPL spectrum, providing insight into its three-dimensional conformation.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and torsional angles, thereby establishing the exact molecular conformation of Ether, bis(2-naphthylethyl). Furthermore, it elucidates the packing of molecules within the crystal lattice, known as the supramolecular architecture, which is governed by non-covalent interactions like van der Waals forces and C-H···π interactions.

A crystal structure for Ether, bis(2-naphthylethyl) is not publicly available. However, analysis of the crystal structure of the related compound, benzyl (B1604629) 2-naphthyl ether, shows a twisted conformation with a significant dihedral angle between the aromatic ring systems. nih.gov In the crystal, molecules are linked through C-H···π interactions, forming a herringbone arrangement. nih.gov It is plausible that Ether, bis(2-naphthylethyl) would adopt a similar twisted conformation to minimize steric hindrance between the bulky naphthyl groups. Its supramolecular structure would likely also be dominated by C-H···π and π-π stacking interactions between the electron-rich naphthalene rings of neighboring molecules.

Table 2: Representative Crystallographic Data for a Related Naphthyl Ether

Parameter Value (for Benzyl 2-naphthyl ether)
Crystal System Monoclinic
Space Group P2₁/c
Dihedral Angle (Naphthyl-Phenyl) 48.71 (12)°

Source: Data from the crystallographic study of benzyl 2-naphthyl ether. nih.gov This is used as an illustrative example due to the absence of data for the title compound.

Chiroptical Spectroscopy for Enantiomeric Characterization

If Ether, bis(2-naphthylethyl) is synthesized in a way that produces non-superimposable mirror images (enantiomers), chiroptical spectroscopic methods are essential for their characterization and distinction.

Circular Dichroism (CD) Spectroscopy and Cotton Effects

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA = A_L - A_R) as a function of wavelength. The presence of two naphthyl chromophores in a chiral arrangement is expected to give rise to a distinct CD spectrum due to through-space electronic (exciton) coupling.

This coupling typically results in a bisignate signal, known as a Cotton effect, where two bands of opposite sign appear near the absorption maximum of the chromophore. rsc.org The sign of the Cotton effect (positive or negative first) can often be correlated with the absolute configuration (R or S) of the enantiomer. While no experimental CD spectrum for Ether, bis(2-naphthylethyl) is documented, the principles of exciton-coupled CD are well-established for other binaphthyl compounds and would be the primary analytical tool for determining the absolute stereochemistry of its enantiomers. bit.edu.cn

Optical Resolution Techniques (e.g., Chiral HPLC)

Optical resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and powerful technique for this purpose. mdpi.com

The separation of the enantiomers of Ether, bis(2-naphthylethyl) would be achieved by exploiting the differential diastereomeric interactions between each enantiomer and the chiral selector of the CSP. Given the aromatic nature of the naphthyl groups and the ether linkage, several types of CSPs could be effective. Polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) or cyclodextrin-based columns are often successful in resolving aromatic compounds. csfarmacie.cznih.gov The separation would be monitored using a UV detector set to a wavelength where the naphthyl chromophore absorbs strongly. The success of the resolution is evaluated by the separation factor (α) and the resolution (Rs) between the two enantiomeric peaks in the chromatogram.

Table 3: Common Compound Names Mentioned

Compound Name
Ether, bis(2-naphthylethyl)
Benzyl 2-naphthyl ether

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are used to solve the Schrödinger equation (or its density-based equivalent) for a molecule, providing detailed information about electron distribution, orbital energies, and related properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. rsc.org Instead of relying on the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable, which simplifies the calculation significantly while often maintaining high accuracy. journalcra.com

A study of Ether, bis(2-naphthylethyl) using DFT would typically begin with geometry optimization, where the calculation finds the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. Following optimization, various electronic properties can be calculated.

Different functionals, which are approximations for the exchange-correlation energy, can be used. For example:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that is very popular for its balance of accuracy and computational cost in organic molecule calculations. journalcra.com

M06 (Minnesota 2006): The M06 suite of functionals is known for its good performance in calculating non-covalent interactions, which would be important for analyzing the potential intramolecular π-stacking between the two naphthyl rings of the molecule.

BPV86 (Becke-Perdew-V86): This functional combines Becke's 1988 exchange functional with the Perdew-V86 correlation functional.

The choice of functional and basis set (e.g., 6-31G(d,p), def2-TZVP) would be critical for obtaining reliable results. A comparative study using multiple functionals could provide a more robust understanding of the molecule's properties.

Illustrative Data Table 1: Hypothetical DFT-Calculated Properties for Ether, bis(2-naphthylethyl) This table shows example data that would be generated from DFT calculations.

PropertyB3LYP/6-31G(d,p)M06/6-31G(d,p)BPV86/6-31G(d,p)
Total Energy (Hartree)-1234.5678-1234.4567-1234.6789
Dipole Moment (Debye)1.251.281.22
HOMO Energy (eV)-5.80-5.95-5.75
LUMO Energy (eV)-1.20-1.15-1.25
HOMO-LUMO Gap (eV)4.604.804.50

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be computationally demanding but provide a systematic way to approach the exact solution of the Schrödinger equation. For a molecule the size of Ether, bis(2-naphthylethyl), high-level ab initio calculations like coupled-cluster (CCSD(T)) would be computationally very expensive but could serve as a benchmark for validating results from more cost-effective DFT methods.

Semi-empirical methods, such as AM1 (Austin Model 1), are much faster as they use parameters derived from experimental data to simplify some of the complex integrals in the calculation. researchgate.net While less accurate than DFT or ab initio methods, they are useful for preliminary conformational searches on large and flexible molecules to identify low-energy structures that can then be re-examined with higher-level theories. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO: This orbital acts as an electron donor. A higher HOMO energy suggests the molecule is more willing to donate electrons, making it more reactive towards electrophiles. For Ether, bis(2-naphthylethyl), the HOMO would likely be distributed across the electron-rich π-systems of the naphthyl rings.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates the molecule can more readily accept electrons, making it more reactive towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. journalcra.com

Analysis of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. Furthermore, calculations of the molecular electrostatic potential (MEP) would map the charge distribution, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are relevant for predicting intermolecular interactions.

Molecular Dynamics (MD) and Molecular Mechanics (MM) Simulations

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) and molecular mechanics (MM) are used to simulate the physical movements and interactions of atoms and molecules over time. These methods are essential for studying large, flexible systems. mdpi.commdpi.com

Ether, bis(2-naphthylethyl) is a flexible molecule due to the rotatable bonds in the ethyl ether linkage. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative stabilities. lumenlearning.comorganicchemistrytutor.com

This process typically starts with a molecular mechanics (MM) force field, which models the potential energy of a system as a function of its atomic coordinates. A systematic search of the potential energy surface by rotating key dihedral angles would reveal various conformers. Energy minimization would then be performed on each of these starting geometries to find the nearest local energy minimum. researchgate.net The resulting conformers, such as those where the naphthyl groups are extended away from each other versus those where they might be folded back, would be ranked by their relative energies to identify the most stable (lowest energy) structures.

Illustrative Data Table 2: Hypothetical Relative Energies of Conformers for Ether, bis(2-naphthylethyl) This table shows example data that would be generated from a conformational analysis.

Conformer IDDescriptionRelative Energy (kcal/mol)Population at 298 K (%)
Conf-1Fully Extended (Anti-Anti)0.0075.2
Conf-2Gauche-Anti1.1515.5
Conf-3Folded (π-stacked)2.505.8
Conf-4Gauche-Gauche3.103.5

Molecular dynamics (MD) simulations would provide a picture of the dynamic behavior of Ether, bis(2-naphthylethyl). mdpi.com By simulating the motion of the atoms over time (from picoseconds to microseconds), MD can reveal how the molecule flexes, vibrates, and interacts with its environment (e.g., a solvent or other molecules).

A key aspect of these simulations is the accurate representation of noncovalent forces, which govern how different parts of the molecule and surrounding molecules interact. mdpi.com For Ether, bis(2-naphthylethyl), these would include:

London Dispersion Forces: These are temporary attractive forces resulting from fluctuations in electron density and are the primary attractive force between the large, nonpolar naphthyl groups. They would be crucial for any potential intramolecular π-π stacking or intermolecular aggregation.

Dipole-Dipole Interactions: The C-O-C ether linkage introduces a permanent dipole moment, leading to modest dipole-dipole interactions.

π-π Interactions: The aromatic naphthyl rings can interact via π-π stacking. MD simulations, coupled with quantum mechanical calculations, could determine if an intramolecular folded conformation stabilized by such an interaction is energetically favorable.

By simulating a system of multiple Ether, bis(2-naphthylethyl) molecules, MD can be used to study aggregation behavior and predict bulk material properties. mdpi.com

Computational and Theoretical Chemistry Approaches

Computational and theoretical chemistry provide powerful tools for understanding and predicting the properties of molecules like Ether, bis(2-naphthylethyl) without the need for direct experimentation. These methods allow for the investigation of molecular structure, reactivity, and spectroscopic characteristics, offering deep insights at the atomic level.

Supramolecular Chemistry and Molecular Recognition

Synthesis and Architecture of Naphthalene-Based Macrocycles and Crown Ethers

The synthesis of macrocycles containing the naphthyl group is a cornerstone of creating advanced host molecules for supramolecular chemistry. nih.gov These structures are designed to form cavities of specific sizes and electronic environments, crucial for selective guest binding. unibo.itrsc.org The methodologies for creating these compounds range from templated macrocyclization, which uses metal ions to guide the formation of the cyclic structure, to direct functionalization of pre-formed macrocycles. rsc.orgnih.gov

Naphthalene-derived crown ethers and their aza-analogs are a prominent class of synthetic macrocycles. scienceopen.com Their synthesis often involves reacting a functionalized naphthalene (B1677914) precursor, such as a bromo-methyl naphthalene or a catechol derivative, with polyethylene (B3416737) glycol chains or corresponding tosylates. nih.govias.ac.in The inclusion of the naphthalene unit introduces rigidity and a π-rich surface into the macrocycle, influencing its conformational behavior and guest-binding properties.

Time-resolved emission studies on various naphtho-crown ethers have revealed that the orientation of the crown ether ring relative to the naphthalene π-plane is critical. This orientation affects the efficiency of spin-orbit coupling, which in turn influences the fluorescence properties of the molecule. ias.ac.in In naphthalene-linked aza-crown ethers, fluorescence quenching is often governed by photoinduced electron transfer (PET) from the nitrogen's lone pair to the naphthalene moiety, leading to exciplex formation. ias.ac.in These photophysical behaviors can be modulated by the presence of guest cations, which interact with the crown ether cavity.

Synthesis Approaches for Naphthalene-Derived Crown Ethers

Synthesis MethodPrecursorsKey Features of ProductReference
Templated MacrocyclizationFunctionalised catechol, n-ethyleneglycol-ditosylateYields of 40-50% are typical for aromatic crown ethers. nih.gov
Williamson Ether Synthesisβ-bromo methyl naphthalene, 1-aza-18-crown-6Incorporates aza-crown functionality for altered binding and photophysics. ias.ac.in
Radical-Mediated CouplingPre-formed crown ether, aromatic basesAllows for direct functionalization of the macrocyclic framework. nih.gov

Bismacrocycles, which feature two connected macrocyclic cavities, represent a more advanced architecture for molecular recognition. mdpi.com The first bis(crown ether) was synthesized in 1975 and demonstrated significantly stronger interactions with cations like K⁺ and NH₄⁺ compared to its monocrown counterpart. mdpi.com This enhanced binding is a common feature of bismacrocyclic systems, arising from cooperative effects between the two cavities.

The synthesis of these systems typically involves using a functionalized linking unit to join two pre-formed or simultaneously formed macrocycles. mdpi.com Binaphthyl units, in particular, have been used to create chiral macrocyclic hosts. These hosts leverage the defined stereochemistry of the binaphthyl linker to create asymmetric cavities, which are crucial for enantioselective recognition. nih.gov The resulting bismacrocyclic structures can encapsulate guest molecules or ions, with the recognition process often detectable by spectroscopic methods. nih.gov

Host-Guest Interactions and Molecular Recognition Phenomena

Naphthalene-based macrocycles, particularly crown ether derivatives, are excellent hosts for a variety of guest species. Their electron-rich cavities can engage in strong non-covalent interactions with suitable guests, leading to the formation of stable host-guest complexes. chemistryviews.org

The ability of crown ethers to selectively bind cations is a well-established principle in supramolecular chemistry. Naphtho-crown ethers exhibit this property, forming complexes with alkali metal cations and ammonium (B1175870) ions. nih.gov The binding process is often enthalpy-driven and can be studied using techniques like calorimetry and conductometry to determine the stability constants and thermodynamic parameters of the complexes. researchgate.netpsu.edu

The complexation of primary ammonium ions is particularly effective with 18-crown-6 (B118740) and its derivatives, where the guest is held by N⁺–H···O hydrogen bonds. nih.gov The pre-organized structure of the macrocycle and the complementarity between the host cavity and the guest size are key factors for achieving high binding affinity. nih.gov In naphthalene-based macrocycles, the aromatic walls of the cavity provide additional C–H···π and π-π interactions, further stabilizing the complex. chemistryviews.orgrsc.org Studies on "naphthotubes"—macrocycles with two curved bis(naphthalene) clefts—show strong binding affinities for various dicationic guests, with selectivity dependent on the guest's shape and electronic properties. chemistryviews.org

Binding Data for Naphthalene-Based Hosts

HostGuestAssociation Constant (Kₐ)Solvent/MediumReference
Water-soluble naphthalene macrocycleCationic guests10⁶–10⁷ M⁻¹Aqueous media rsc.org
Dibenzo-30-crown-10NH₄⁺-Methanol (B129727) nih.gov
SS-dimethyl-diketopyridino-18-crown-6R-(1-naphthyl)ethylammoniumK_eq = 130 ± 15 (for transfer)Gas Phase dtic.mil
SS-dimethyl-diketopyridino-18-crown-6S-(1-naphthyl)ethylammoniumK_eq = 567 ± 68 (for transfer)Gas Phase dtic.mil

The incorporation of chiral elements, such as binaphthyl units, into macrocyclic hosts enables the differentiation between enantiomers of a chiral guest. nih.govnih.gov This process of chiral recognition is fundamental to asymmetric synthesis and separation science. Chiral naphthotubes containing a bis-thiourea endo-functionalized cavity have been shown to be highly effective at recognizing a variety of neutral chiral molecules, achieving enantioselectivity values up to 17.0. scispace.comnih.govresearchgate.net

The mechanism of recognition relies on subtle differences in multiple non-covalent interactions between the host and the two guest enantiomers. nih.gov Factors such as the shape of the cavity, the flexibility of the host, and the specific binding modes all contribute to the degree of enantioselectivity. nih.gov In the gas phase, Fourier transform ion cyclotron resonance mass spectrometry has been used to measure the stability differences between diastereomeric complexes of a chiral crown ether and enantiomeric guests like R- and S-(1-naphthyl)ethylammonium, quantifying the extent of chiral recognition in a solvent-free environment. dtic.mil The driving force for this selectivity is often enthalpic, though enthalpy-entropy compensation can also play a role. nih.gov

Self-Assembly Processes Directed by Naphthyl Ether Motifs

The naphthalene moiety is a powerful motif for directing the self-assembly of small molecules into larger, ordered supramolecular structures. Aromatic-aromatic interactions, specifically π-π stacking involving the naphthyl groups, provide a significant driving force for assembly, particularly in aqueous environments. nih.gov

For instance, simple dipeptides conjugated to a naphthalene group can act as hydrogelators. nih.govwarwick.ac.uk The self-assembly process is often triggered by a change in pH, which reduces charge repulsion and allows the molecules to aggregate. warwick.ac.uk This initial aggregation is driven by the hydrophobic collapse and π-π stacking of the naphthalene units, followed by the formation of intermolecular hydrogen bonds (e.g., β-sheets in peptide-based systems). This hierarchical assembly leads to the formation of nanofibers, which entangle to create a hydrogel network. nih.govwarwick.ac.uk The kinetics of this assembly process can be controlled, influencing the final mechanical properties of the resulting material. warwick.ac.uk This demonstrates how the naphthyl motif can be used as a building block to convert bioactive molecules into self-assembling systems for applications in materials science and biomedicine. nih.gov

Due to a lack of available research data specifically detailing the role of "Ether, bis(2-naphthylethyl)" in the formation of supramolecular polymers and responsive systems, this section cannot be completed at this time. Extensive searches of scientific literature and chemical databases did not yield any studies or findings related to the application of this specific compound in the field of supramolecular chemistry as outlined.

The field of supramolecular chemistry heavily relies on specific molecular recognition motifs and host-guest interactions to build larger, ordered structures. While many different types of ethers and aromatic systems are employed for these purposes, it appears that "Ether, bis(2-naphthylethyl)" has not been a subject of investigation in this particular context.

Therefore, to maintain scientific accuracy and adhere to the strict content inclusions, no information can be provided for section 7.4 regarding "Ether, bis(2-naphthylethyl)".

Environmental Transformation and Degradation Mechanisms

Abiotic Degradation Pathways in Environmental Compartments

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Biotic Degradation Processes

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Mechanistic Elucidation of Degradation Products and Reaction Intermediates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.